molecular formula C9H12BFO3 B1340012 2-Fluoro-5-propoxyphenylboronic acid CAS No. 863248-36-6

2-Fluoro-5-propoxyphenylboronic acid

Cat. No. B1340012
M. Wt: 198 g/mol
InChI Key: ZFTDUFUEQNIBCF-UHFFFAOYSA-N
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Description

2-Fluoro-5-propoxyphenylboronic acid is a boronic acid derivative with the empirical formula C9H12BFO3 . It has a molecular weight of 198.00 . It is typically available in solid form .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-propoxyphenylboronic acid can be represented by the SMILES string CCCOc1ccc(F)c(c1)B(O)O . This indicates that the molecule consists of a phenyl ring with fluorine and propoxy substituents at the 2nd and 5th positions, respectively, and a boronic acid group attached to the phenyl ring .


Physical And Chemical Properties Analysis

2-Fluoro-5-propoxyphenylboronic acid is a solid with a melting point of 82-87 °C (lit.) . It has a molecular weight of 198.00 .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Application Summary: The Suzuki–Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds. It is widely applied due to its mild and functional group tolerant reaction conditions, and the use of stable, readily prepared, and generally environmentally benign organoboron reagents .
  • Methods of Application: The reaction involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organoboron reagent. The newly formed Pd–C bond is then reductively eliminated to form the desired carbon–carbon bond .
  • Results or Outcomes: The Suzuki–Miyaura coupling reaction has been successfully used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Friedel-Crafts Alkylation

  • Application Summary: Friedel-Crafts alkylation is a method of introducing alkyl groups into aromatic rings. It’s a type of electrophilic aromatic substitution reaction where an alkyl group is introduced to the aromatic system via an electrophile .
  • Methods of Application: The reaction typically involves treating the aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst .
  • Results or Outcomes: The result is a more complex aromatic system where the alkyl group has been added .

Synthesis of 9,10-diarylanthracenes

  • Application Summary: 9,10-diarylanthracenes are a class of organic compounds that have been studied for their potential use as molecular switches .
  • Methods of Application: The synthesis typically involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the aryl groups at the 9 and 10 positions of the anthracene .
  • Results or Outcomes: The resulting 9,10-diarylanthracenes can exhibit interesting photochemical properties, such as reversible photochromism .

Protodeboronation

  • Application Summary: Protodeboronation is a process where boronic esters are converted back to the corresponding hydrocarbons . This reaction is particularly useful in the synthesis of complex molecules, where the boronic ester moiety is used as a temporary protective group .
  • Methods of Application: The reaction typically involves treating the boronic ester with a suitable reagent that can abstract the boron atom, resulting in the formation of the corresponding hydrocarbon .
  • Results or Outcomes: The protodeboronation reaction has been successfully used in the synthesis of various complex molecules .

Boron Neutron Capture Therapy (BNCT)

  • Application Summary: BNCT is a type of radiation therapy used for the treatment of certain types of cancer . The therapy relies on the ability of boron to capture neutrons, which then results in the emission of high-energy alpha particles that can kill cancer cells .
  • Methods of Application: The boronic acid or its derivative is administered to the patient, after which the patient is exposed to a source of neutrons .
  • Results or Outcomes: BNCT has shown promise in the treatment of certain types of cancer, including brain tumors and head and neck cancers .

Safety And Hazards

The safety information for 2-Fluoro-5-propoxyphenylboronic acid indicates that it is classified as a combustible solid . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves . The hazard statements include H302-H315-H319-H332-H335, indicating potential hazards related to harmful ingestion, skin irritation, serious eye irritation, harmful inhalation, and respiratory irritation .

properties

IUPAC Name

(2-fluoro-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTDUFUEQNIBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584402
Record name (2-Fluoro-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-propoxyphenylboronic acid

CAS RN

863248-36-6
Record name (2-Fluoro-5-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863248-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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